molecular formula C10H16N2O B13253801 4-(Tert-butoxy)benzene-1,2-diamine CAS No. 86723-68-4

4-(Tert-butoxy)benzene-1,2-diamine

Cat. No.: B13253801
CAS No.: 86723-68-4
M. Wt: 180.25 g/mol
InChI Key: JBSCYVSZBIIYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)benzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2O. It is a derivative of benzene, where the benzene ring is substituted with a tert-butoxy group and two amino groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butoxy)benzene-1,2-diamine typically involves the nitration of tert-butylbenzene followed by reduction. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The nitration and reduction steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more complex amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: 4-(Tert-butoxy)benzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activity and is used in the development of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The tert-butoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butoxy)benzene-1,2-diamine is unique due to the presence of both the tert-butoxy group and the amino groups, which confer distinct chemical and physical properties. The tert-butoxy group increases the compound’s stability and lipophilicity, while the amino groups provide sites for further chemical modification and biological activity.

Properties

CAS No.

86723-68-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3

InChI Key

JBSCYVSZBIIYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.